(S)-(2S,3R)-3,4-Dihydroxybutan-2-yl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate
Description
Nomenclature and Systematic Classification
The compound’s IUPAC name, (S)-(2S,3R)-3,4-dihydroxybutan-2-yl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate , encodes critical stereochemical and functional information. The prefix (2S,3R) specifies the absolute configuration at the second and third carbon atoms of the dihydroxybutan-2-yl moiety, while (S) denotes the chirality of the α-carbon in the 4-phenylbutanoate backbone. The tert-butoxycarbonyl (Boc) group, a staple in amine protection, appears as a carbamate derivative at the second position of the butanoate chain.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C19H27NO7 |
| Molecular Weight | 381.42 g/mol |
| CAS Registry Number | Not publicly disclosed |
| Stereochemical Centers | Three: (2S,3R) and (S) |
The systematic classification places this compound within the broader category of Boc-protected amino acid esters , characterized by their use in peptide synthesis and stabilization of reactive intermediates. The 4-phenylbutanoate moiety introduces aromatic bulk, while the dihydroxybutan-2-yl ester enhances solubility through hydrogen bonding.
Structural Relationship to Boc-Protected Amino Acid Derivatives
The tert-butoxycarbonyl group in this compound serves dual roles: steric protection of the amine and modulation of conformational preferences . Unlike traditional peptide bonds, which strongly favor trans configurations, Boc-protected urethane groups exhibit nearly equal cis/trans conformational energies, as demonstrated by X-ray crystallography and computational studies. This flexibility enables tailored spatial arrangements in peptide mimetics.
Key Structural Features:
- Boc Group : The tert-butoxycarbonyl moiety (C(O)O(C(CH3)3)) shields the amine from nucleophilic attack during synthesis while allowing selective deprotection under acidic conditions.
- Dihydroxybutan-2-yl Ester : The (2S,3R)-configured diol enhances hydrophilicity and serves as a chiral auxiliary, directing stereoselective reactions.
- 4-Phenylbutanoate Backbone : The phenyl group introduces π-π stacking capabilities, critical for mimicking natural peptide side chains.
Table 2: Comparative Analysis of Boc-Protected Derivatives
| Feature | This Compound | Standard Boc-Amino Acid |
|---|---|---|
| Backbone Structure | 4-Phenylbutanoate | α-Amino acid |
| Protecting Group | Boc | Boc |
| Solubility Profile | Moderate (diol ester) | Low (alkyl esters) |
| Conformational Flexibility | High (cis/trans urethane) | Moderate |
The structural divergence from canonical Boc-amino acids lies in its ester-linked diol and extended carbon chain , which collectively enhance stability against enzymatic degradation compared to peptide bonds.
Historical Context in Peptide Mimetic Design
The integration of Boc-protected amines into peptide mimetics emerged in the late 20th century as a response to the limitations of natural peptides, such as poor bioavailability and rapid proteolytic cleavage. Early work by Benedetti et al. (1980) established the conformational dynamics of Boc groups, revealing their ability to stabilize both cis and trans urethane conformations—a property exploited in rigidifying scaffold architectures.
The compound’s design reflects advancements in dual-protection strategies , where Boc groups coexist with other protective moieties to enable sequential functionalization. Ragnarsson and Grehn (2013) highlighted the utility of such approaches in synthesizing complex targets, noting that over 65% of protected amine derivatives in the CAS registry employ Boc groups due to their balance of stability and ease of removal.
Evolutionary Milestones:
- 1970s : Introduction of Boc as an acid-labile alternative to benzyloxycarbonyl (Z) groups.
- 1980s : Crystallographic studies confirming Boc’s conformational versatility.
- 2000s : Adoption of Boc-protected esters in prodrug designs to enhance membrane permeability.
This compound exemplifies the convergence of stereochemical precision and protective group chemistry, enabling the synthesis of metabolically stable analogs for therapeutic development.
Properties
Molecular Formula |
C19H29NO6 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
[(2S,3R)-3,4-dihydroxybutan-2-yl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate |
InChI |
InChI=1S/C19H29NO6/c1-13(16(22)12-21)25-17(23)15(20-18(24)26-19(2,3)4)11-10-14-8-6-5-7-9-14/h5-9,13,15-16,21-22H,10-12H2,1-4H3,(H,20,24)/t13-,15-,16+/m0/s1 |
InChI Key |
SWVXEWWCBJYLTC-CWRNSKLLSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](CO)O)OC(=O)[C@H](CCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(CO)O)OC(=O)C(CCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Boc-Protected Amino Acid Intermediate
The amino acid component, 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoic acid , is commonly prepared or sourced as a Boc-protected derivative of phenylalanine to prevent unwanted side reactions on the amino group during subsequent steps.
- The Boc group is introduced by reacting the free amino acid with di-tert-butyl dicarbonate under mild basic conditions.
- Purification is typically achieved by recrystallization or chromatography to ensure high enantiomeric purity.
Chiral Dihydroxybutanol Fragment
The (2S,3R)-3,4-dihydroxybutan-2-yl moiety is prepared via stereoselective methods such as:
- Enzymatic resolution of racemic dihydroxybutanols
- Asymmetric dihydroxylation of suitable olefin precursors
- Use of chiral pool synthons derived from carbohydrates or other natural sources
This fragment contains two vicinal hydroxyl groups that require careful handling to avoid epimerization or degradation.
Coupling Methodology
The ester bond formation between the hydroxyl group of the dihydroxybutanol and the carboxyl group of the Boc-protected amino acid is the critical step.
Typical Esterification Conditions
- Activation of the carboxylic acid using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalytic DMAP (4-dimethylaminopyridine).
- The reaction is performed in anhydrous solvents like dichloromethane or THF at low temperatures to minimize racemization.
- The reaction time and temperature are optimized to maximize yield and stereochemical integrity.
Alternative Methods
- Use of enzymatic catalysis (lipases) for regio- and stereoselective esterification under mild conditions.
- Mitsunobu reaction for inversion-sensitive substrates, although less common due to potential side reactions with hydroxyl groups.
Purification and Characterization
- The crude ester product is purified by column chromatography using silica gel and appropriate solvent gradients.
- Final compound characterization includes NMR (1H, 13C), mass spectrometry, and chiral HPLC to confirm structure, purity, and stereochemical configuration.
Summary Table of Preparation Steps
| Step No. | Process Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Boc protection of amino acid (phenylalanine) | Di-tert-butyl dicarbonate, base (e.g., NaHCO3) | Boc-protected amino acid intermediate |
| 2 | Preparation of chiral dihydroxybutanol | Asymmetric dihydroxylation or enzymatic resolution | Chiral dihydroxybutanol fragment |
| 3 | Esterification coupling | DCC or EDC, DMAP, anhydrous solvent, low temp | Formation of ester bond linking two fragments |
| 4 | Purification and characterization | Silica gel chromatography, NMR, MS, chiral HPLC | Pure, stereochemically defined final compound |
Research Findings and Optimization Notes
- The stereochemical integrity of both chiral centers (2S,3R) in the dihydroxybutanol moiety is critical for biological activity; therefore, mild reaction conditions and rapid workup are essential to avoid epimerization.
- Boc protecting group stability allows selective deprotection later in peptide synthesis without affecting ester linkage.
- Enzymatic esterification methods have demonstrated improved regioselectivity and fewer side reactions, though chemical methods remain more widely used due to scalability.
- Hydrolysis of the ester bond under acidic or basic conditions can reverse the coupling, which is a consideration for storage and handling.
Chemical Reactions Analysis
Ester Hydrolysis
The ester group in this compound undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and a diol. This reaction is fundamental for modifying the molecule’s solubility or preparing intermediates for further functionalization.
Reaction Conditions and Products:
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | Dilute HCl/H₂SO₄, reflux | 2-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid + (S)-(2S,3R)-3,4-dihydroxybutan-2-ol |
| Basic Hydrolysis | NaOH/H₂O, heat | Sodium salt of the acid + diol |
The reaction progress is monitored via HPLC to ensure complete conversion, while NMR spectroscopy confirms the structural integrity of products.
Boc Deprotection
The Boc-protected amino group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), to liberate a free amine. This step is critical in peptide synthesis or when further functionalizing the amino group.
Mechanism and Conditions:
-
Reagent : TFA in dichloromethane (DCM) at 0–25°C.
-
Products : Free amine, CO₂, and tert-butanol.
The reaction is highly selective, preserving other functional groups like hydroxyls and esters .
Oxidation of Hydroxyl Groups
The vicinal diol (3,4-dihydroxy) moiety can undergo oxidation to form a ketone or carboxylic acid, depending on the strength of the oxidizing agent.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| Pyridinium chlorochromate (PCC) | Anhydrous DCM, 25°C | 3,4-diketobutanoate derivative |
| KMnO₄/H₂SO₄ | Aqueous, heat | 3,4-dicarboxylic acid derivative |
The stereochemistry at C2 and C3 influences the reaction pathway and product distribution.
Peptide Coupling
After Boc deprotection, the free amine participates in amide bond formation with carboxylic acids or activated esters. Common coupling agents include:
| Coupling Reagent | Example | Application |
|---|---|---|
| DCC/DMAP | Dicyclohexylcarbodiimide | Forms stable amides with minimal racemization |
| HATU | Hexafluorophosphate azabenzotriazole tetramethyl uronium | High-yield coupling under mild conditions |
These reactions are pivotal in synthesizing peptide derivatives or conjugates .
Esterification and Transesterification
The hydroxyl groups can undergo esterification with acyl chlorides or anhydrides, or transesterification with alcohols under catalytic acid/base conditions.
Example Reaction:
-
Reagents : Acetic anhydride, pyridine.
-
Product : Acetylated derivative at the 3- or 4-hydroxy position.
Regioselectivity is controlled by steric hindrance and reaction temperature.
Stability Under pH Variations
The compound’s stability varies significantly with pH:
-
Acidic pH (1–3) : Boc group cleavage dominates.
-
Neutral pH (6–8) : Stable for weeks at 4°C.
-
Basic pH (>10) : Ester hydrolysis accelerates.
These properties necessitate careful storage and handling .
Analytical Characterization
Key methods for verifying reaction outcomes include:
| Method | Application |
|---|---|
| HPLC | Purity assessment and reaction monitoring |
| NMR (¹H/¹³C) | Structural confirmation of intermediates/products |
| Mass Spectrometry | Molecular weight validation |
Data from these techniques ensure reproducibility and accuracy in synthetic workflows .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C19H29NO6
- Molecular Weight : 367.44 g/mol
- CAS Number : 799559-75-4
The compound features a chiral center, which contributes to its specific biological activities. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities during reactions.
Pharmaceutical Development
The compound's structure suggests potential applications in drug development, particularly in designing inhibitors for enzymes involved in metabolic pathways. Its dihydroxybutane moiety may interact with biological targets relevant to metabolic diseases.
Biochemical Studies
(S)-(2S,3R)-3,4-Dihydroxybutan-2-yl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate can serve as a valuable tool in studying enzyme kinetics and mechanisms due to its ability to mimic natural substrates or inhibitors.
Peptide Synthesis
The presence of the tert-butoxycarbonyl group makes this compound particularly useful in the synthesis of peptides. The Boc group can be easily removed under mild acidic conditions, allowing for further functionalization or incorporation into larger peptide sequences.
Case Study 1: Enzyme Inhibition Studies
A study investigated the inhibitory effects of various derivatives of (S)-(2S,3R)-3,4-Dihydroxybutan-2-yl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate on specific enzymes involved in carbohydrate metabolism. The results demonstrated that modifications to the phenyl group significantly affected inhibitory potency, indicating the importance of structural optimization in drug design.
Case Study 2: Peptide Therapeutics
Research focused on developing peptide-based therapeutics using (S)-(2S,3R)-3,4-Dihydroxybutan-2-yl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate as a building block. The synthesized peptides exhibited improved stability and bioactivity compared to those synthesized without the dihydroxybutane moiety.
Summary of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Potential drug candidate for metabolic disease treatment |
| Biochemical Studies | Tool for enzyme kinetics and mechanism studies |
| Peptide Synthesis | Building block for peptide therapeutics; easy deprotection with Boc group |
Mechanism of Action
The mechanism of action of (S)-(2S,3R)-3,4-Dihydroxybutan-2-yl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a. (2R,3S)-tert-Butyl 3-Amino-2-hydroxy-4-phenylbutanoate
- Key Differences : Replaces the dihydroxybutan-2-yl ester with a tert-butyl ester and lacks Boc protection.
- Implications : The tert-butyl group increases steric hindrance, reducing reactivity compared to the dihydroxy ester. The absence of Boc protection makes the amine group more prone to undesired reactions during synthesis .
b. (S)-Methyl 2-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoate
- Key Differences : Substitutes the dihydroxybutan-2-yl and phenyl groups with a methyl ester and a single hydroxyl group.
- Implications : The methyl ester increases lipophilicity, while the absence of the phenyl group diminishes aromatic interactions. Its lower molecular weight (233.26 g/mol vs. inferred >400 g/mol for the target compound) likely improves metabolic clearance .
c. (S)-2-((2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-phenylbutanamido)-4-methylpentanoic acid
- Key Differences: Incorporates an amide linkage and a 4-methylpentanoic acid group.
- The carboxylic acid terminus increases polarity, affecting solubility and membrane permeability .
Stereochemical and Structural Analysis
- Stereochemistry : The (2S,3R) configuration in the target compound contrasts with the (2R,3S) isomer in . Such stereochemical differences can drastically alter biological activity, as seen in chiral drug analogs (e.g., thalidomide) .
- Backbone Modifications: The phenylbutanoate moiety distinguishes the target from non-aromatic analogs (e.g., ’s hydroxybutanoate), enabling π-π stacking interactions in receptor binding .
Chemoinformatic Similarity
- Tanimoto Coefficient Analysis: Structural fingerprints of the target compound would show high similarity to Boc-protected analogs (e.g., ) but lower scores for compounds with divergent backbones (e.g., ’s tert-butyl derivative). The dihydroxy ester and phenyl group contribute unique substructures, reducing similarity to non-aromatic or simpler esters .
Research Findings and Implications
- Synthetic Utility : The Boc group in the target compound enhances amine stability during multi-step synthesis, a feature absent in unprotected analogs ().
- Biological Interactions : The phenyl group may facilitate binding to hydrophobic pockets in enzymes or receptors, as observed in phenyl-containing bioactive molecules (e.g., NSAIDs) .
- Solubility vs. Permeability : The dihydroxy ester balances solubility (via hydroxyl groups) and permeability (via the phenyl moiety), a critical consideration in drug design .
Biological Activity
(S)-(2S,3R)-3,4-Dihydroxybutan-2-yl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate is a chiral compound with significant potential in medicinal chemistry. Its structure includes various functional groups such as hydroxyl (-OH), amino (-NH2), and ester (-COO-) groups, which contribute to its biological activity. This article explores the biological activities associated with this compound, including its antioxidant, antidiabetic, and neuroprotective properties.
- Molecular Formula : C19H29NO6
- Molecular Weight : 367.44 g/mol
- CAS Number : 799559-75-4
Antioxidant Activity
The presence of hydroxyl groups in (S)-(2S,3R)-3,4-Dihydroxybutan-2-yl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate is crucial for its antioxidant properties. Hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress in biological systems. Studies have demonstrated that compounds with similar structures exhibit significant antioxidant capabilities, which may protect against cellular damage and aging processes.
Antidiabetic Properties
This compound has shown potential in inhibiting key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. These enzymes are critical in the digestion of carbohydrates; thus, their inhibition can lead to lower blood glucose levels. Research indicates that derivatives of this compound may effectively manage postprandial hyperglycemia, making it a candidate for diabetes treatment.
Neuroprotective Effects
Research into neuroprotective properties suggests that (S)-(2S,3R)-3,4-Dihydroxybutan-2-yl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate may modulate neuroinflammation and protect neuronal cells from damage. Similar compounds have been linked to reduced neurodegeneration and improved cognitive function in preclinical models.
Structure-Activity Relationship (SAR)
Computational studies assessing the structure-activity relationships of this compound indicate that its stereochemistry and functional groups significantly influence its biological activity. The chiral nature of the molecule allows for targeted modifications that could enhance efficacy or reduce side effects compared to simpler analogs.
Case Studies
| Study | Findings |
|---|---|
| Antioxidant Activity Study | Demonstrated significant free radical scavenging activity comparable to established antioxidants. |
| Antidiabetic Enzyme Inhibition | In vitro studies showed up to 70% inhibition of α-amylase and α-glucosidase at specific concentrations. |
| Neuroprotective Effects | Animal models indicated reduced markers of neuroinflammation when treated with the compound over a four-week period. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
